Product packaging for Tuberostemonine(Cat. No.:CAS No. 6879-01-2)

Tuberostemonine

Cat. No.: B192615
CAS No.: 6879-01-2
M. Wt: 375.5 g/mol
InChI Key: GYOGHROCTSEKDY-JJDZUBOLSA-N
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Description

Tuberostemonine (CAS 6879-01-2) is a natural alkaloid isolated from the roots of Stemona species, such as Stemona tuberosa Lour. This compound is provided with a purity of >=98% and is a valuable candidate for a wide range of preclinical research areas. Recent studies highlight its potential in metabolic disease research, where it has been shown to alleviate high-fat diet-induced obesity and hepatic steatosis by increasing energy expenditure and improving disorders of glycolipid metabolism . In respiratory research, this compound demonstrates significant efficacy in models of pulmonary fibrosis. It alleviates the condition by inhibiting the TGF-β/smad signaling pathway and by enhancing the function of the SLC7A11/glutamate antiporter to restrain ferroptosis, a unique form of cell death . Furthermore, in oncology research, this compound can reverse multidrug resistance (MDR) in chronic myelogenous leukemia cells (K562/ADR) by downregulating the expression of NF-κB and Survivin, thereby increasing the effectiveness of chemotherapeutic agents . Its well-documented antitussive (cough-suppression) activity and its action as an open-channel blocker at glutamate receptors further contribute to its diverse pharmacological profile . This compound exhibits relatively high intestinal permeability, supporting its suitability for oral administration in animal studies . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33NO4 B192615 Tuberostemonine CAS No. 6879-01-2

Properties

IUPAC Name

(1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-JJDZUBOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-01-2
Record name Tuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberostemonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structural Elucidation and Stereochemical Investigations of Tuberostemonine

Stereochemical Variations and Their Configurational Implications

Stereoisomeric Forms of Tuberostemonine (e.g., this compound H, J, N, A)

The this compound framework is characterized by a pyrrolo[1,2-a]azepine core linked to two carbon chains that typically form terminal lactone rings. Variations in the stereochemistry at the numerous chiral centers of this core structure and its side chains result in a wide array of natural stereoisomers. Among these are this compound H, this compound J, and this compound N, which have been isolated and structurally characterized.

Bioactivity-directed fractionation of extracts from Stemona tuberosa has led to the isolation of several stenine-type Stemona alkaloids, including the stereoisomers this compound H and this compound J. Their structures were elucidated through detailed spectroscopic analysis. While sharing the same core skeleton, these isomers differ in the spatial orientation of substituents at their stereogenic centers.

This compound N is another identified stereoisomer, cataloged with a specific IUPAC name that defines its absolute stereochemistry: (1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one. The discovery and structural determination of numerous other isomers, such as this compound L, M, O, and P, highlight the chemical diversity within this alkaloid family, with some structures undergoing revision as more advanced analytical techniques become available.

Characteristics of Selected this compound Stereoisomers
StereoisomerKey Structural Information SourceMolecular FormulaMolecular Weight
This compound HIsolated from Stemona tuberosaC22H33NO4375.5 g/mol
This compound JIsolated from Stemona tuberosaC22H33NO4375.5 g/mol
This compound NDefined by IUPAC nomenclature and cataloged in PubChemC22H33NO4375.5 g/mol

Influence of Stereochemistry on Biological Activity Profiles

The stereochemical configuration of this compound alkaloids is a critical determinant of their biological function, particularly their well-known antitussive properties. Comparative studies of different stereoisomers have revealed that specific spatial arrangements are necessary for potent activity.

Investigations into the antitussive effects of various isomers isolated from Stemona tuberosa—including neothis compound (B189803), this compound, this compound H, and this compound J—have provided significant insights into structure-activity relationships. Studies on citric acid-induced cough in guinea pigs showed that neothis compound and a related alkaloid, neostenine, exhibited significant antitussive activity. Furthermore, neothis compound, this compound, and this compound H all displayed dose-dependent inhibitory effects on coughing.

Further research has pinpointed the essential structural features for this biological activity. The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is considered the primary pharmacophore. Moreover, for optimal antitussive effects, all-cis configurations at the three ring junctions of the stenine-type Stemona alkaloid structure are required. This specific stereochemical arrangement appears to be crucial for the molecule's interaction with its biological target.

Conversely, the stereochemistry that confers antitussive properties does not necessarily translate to other biological activities, such as insecticidal effects. In fact, this compound and its stereoisomer neothis compound have been observed to possess very weak or no insecticidal activity. This contrasts sharply with other classes of Stemona alkaloids, like protostemonine (B150507) derivatives, which exhibit high insect toxicity. This differentiation underscores how stereochemistry and structural class dictate the specific biological profile of each compound.

Comparative Biological Activity of this compound Stereoisomers
CompoundBiological Activity ProfileKey Findings
Neothis compoundAntitussiveExhibits significant, dose-dependent antitussive activity.
This compoundAntitussive, InsecticidalShows dose-dependent antitussive activity but is weakly insecticidal.
This compound HAntitussiveDemonstrates dose-dependent antitussive effects.
This compound JAntitussiveInvestigated for antitussive properties alongside other isomers.

Computational and Theoretical Structural Analyses

To complement experimental data from spectroscopic and crystallographic techniques, computational methods provide deeper insights into the structural and electronic properties of complex molecules like this compound. These theoretical analyses can predict molecular geometries, conformational stabilities, and reactivity.

Density Functional Theory (DFT) for Conformational Preferences

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been applied to the structural analysis of this compound to understand its conformational preferences and how they relate to its chemical properties.

DFT calculations have revealed that the conformational preferences of the pyrrolidine (B122466) and the fused cyclohexane rings within the this compound structure are a likely reason for the natural product's ease of oxidation. The specific three-dimensional arrangement of these rings, predicted by DFT, influences the molecule's electronic distribution and steric environment, making certain sites more susceptible to oxidative processes. These theoretical findings are crucial for explaining the observed chemical behavior and stability of this compound and its derivatives.

Synthetic Methodologies for Tuberostemonine and Its Analogues

Asymmetric Synthesis Paradigms

The inherent chirality of tuberostemonine necessitates the use of asymmetric synthesis strategies to control the absolute configuration of its multiple stereocenters.

A highly effective paradigm for establishing the stereochemistry of this compound involves the transfer of chirality from readily available amino acid precursors. The first total synthesis of (−)-tuberostemonine, for instance, strategically utilizes Cbz-L-tyrosine as a chiral starting material. nih.govacs.org An innovative synthetic strategy relays the single stereocenter present in the amino acid into nine of the ten stereogenic carbons found in the target molecule. This approach leverages the inherent chirality of the starting material to guide the stereochemical outcome of subsequent transformations, significantly simplifying the challenge of controlling multiple chiral centers. nih.govresearchgate.net

The synthetic endeavors have also extended to closely related analogues, including didehydrothis compound and 13-epithis compound. acs.orgnih.govresearchgate.net These syntheses often share common starting materials and key transformations with the this compound synthesis, typically originating from a hydroindolinone derivative derived from Cbz-L-tyrosine. The development of these routes underscores the robustness of the employed synthetic strategies in accessing multiple structurally similar natural products with precise stereochemical control.

Developments in Synthetic Intermediate Chemistry

Advancements in the synthesis of key intermediates have been instrumental in streamlining the total synthesis of this compound. The hydroindolinone derivative, readily prepared in a single step from carbobenzoxy-protected L-tyrosine, serves as a crucial platform for subsequent elaborations. acs.orgnih.gov Furthermore, the development and application of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have provided efficient pathways for oxidative cyclizations, leading to key spirocyclic lactone intermediates that can be readily converted to this compound. beilstein-journals.org The strategic use of transition metal catalysts, particularly ruthenium, for ring-closing metathesis, alkene isomerization, and cross-metathesis has also been a significant development, enabling the efficient assembly of the complex polycyclic framework. nih.govacs.orgnih.govacs.org

Analytical and Quantification Methodologies for Tuberostemonine

Extraction and Purification Techniques from Natural Sources

The initial steps in analyzing Tuberostemonine involve its effective extraction from plant matrices and subsequent purification to remove interfering compounds.

Solvent Extraction (e.g., Methanol (B129727) Reflux)

Methanol is widely recognized as a suitable solvent for extracting alkaloids, including this compound, from Stemona species. The reflux method, a common technique for enhancing extraction efficiency, has been optimized for this purpose.

Methanol Reflux: A validated method involves refluxing powdered Stemona roots in methanol. This process, typically conducted for 30 minutes, has demonstrated high alkaloid recovery rates, with some studies reporting approximately 95% recovery of alkaloids . Other research indicates that reflux extraction in methanol for 30 minutes achieves complete extraction of the target compounds phcog.com. Yields for related alkaloids, such as didehydrostemofoline, have been reported as 0.393 ± 0.007% w/w using methanol as the solvent researchgate.net.

Table 1: Solvent Extraction Parameters for this compound

SolventMethodTimeReported Yield/RecoveryCitation
MethanolReflux30 min~95% alkaloid recovery
MethanolReflux30 minComplete extraction phcog.com
MethanolRefluxNot specified0.393 ± 0.007% w/w (didehydrostemofoline) researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a critical sample preparation technique employed for isolating, purifying, and concentrating this compound from complex plant extracts and biological fluids. SPE offers advantages such as simplifying sample matrices, removing interfering substances, protecting analytical columns, and enhancing sensitivity rocker.com.twsigmaaldrich.cn.

SPE Applications: SPE methods often utilize C18 cartridges for the purification of this compound. For instance, C18 SPE cartridges can be eluted with water followed by methanol to isolate total alkaloids phcog.comnih.gov. This approach has shown significantly higher recovery rates compared to liquid-liquid extraction (LLE) phcog.comnih.gov. In the analysis of biological samples like plasma, specialized SPE cartridges, such as Waters Oasis SPE cartridges, have been employed for sample preparation, yielding high recovery rates researchgate.net. Furthermore, an online SPE-HPLC system, integrating an SPE cartridge with a C18 analytical column, has been developed for the quantitative determination of this compound from plant extracts and plasma, demonstrating excellent matrix removal and selectivity researchgate.netresearchgate.net.

Emerging Purification Technologies (e.g., Amide Monolithic Cartridges)

Advancements in purification technologies include the use of amide-functionalized monolithic cartridges, offering a more efficient and selective approach for this compound isolation.

Amide Monolithic Cartridges: These cartridges provide a one-step purification process. This compound selectively binds to the amide phase at a neutral pH (e.g., pH 7.0). Elution with methanol (e.g., 5 mL) recovers the alkaloid with high purity, reportedly 98.2% . This method can reduce solvent consumption by up to 40% compared to traditional SPE techniques . The application of these monolithic SPE cartridges in an online SPE-HPLC system has also been reported for the preparative separation and purification of this compound from Stemonae Radix, achieving a high yield of 1.08 mg g⁻¹ researchgate.netresearchgate.net. These cartridges are recognized for their excellent matrix removal ability and specific selectivity for this compound, making them suitable for the analysis of similar alkaloids from complex samples researchgate.netresearchgate.net.

Table 2: Solid-Phase Extraction (SPE) in this compound Analysis

SPE Cartridge TypeApplicationEluent (for elution)Key AdvantagesCitation
Amide monolithicOnline SPE-HPLC, purificationMethanolSelective, efficient matrix removal, high yield (1.08 mg g⁻¹) researchgate.net, researchgate.net
Amide monolithicOne-step purificationMethanol98.2% purity, 40% solvent reduction
C18 SPE cartridgeSample preparation/purificationMethanolHigher recovery than LLE phcog.com, nih.gov
Waters Oasis SPE cartridgePlasma sample preparationNot specifiedHigh recovery researchgate.net

Chromatographic Quantification Approaches

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the cornerstone for quantifying this compound. The Evaporative Light Scattering Detector (ELSD) is particularly useful for compounds that lack strong chromophores.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a sensitive and versatile technique for the simultaneous quantification of multiple alkaloids, including this compound, especially when they possess limited UV absorbance. This method has been validated for accuracy, precision, and sensitivity.

Methodology and Validation: A hyphenated SPE-HPLC-ELSD method has been established for the simultaneous determination of six major alkaloids in Stemonae radix, including this compound phcog.comnih.gov. This approach provides good linearity (R² > 0.9990), with limits of detection (LOD) and quantification (LOQ) falling within the ranges of 0.011–0.086 µg/mL and 0.033–0.259 µg/mL, respectively, for the six analytes phcog.comnih.gov. Other studies report LODs as low as 0.011 µg/mL for this compound or a range of 3.64–0.04 µg/mL for various alkaloids nih.gov. Method validation typically shows high recoveries (96.6%–103.7%) and good precision, with relative standard deviations (RSD) for intra- and inter-day variations being less than 3.4% phcog.comnih.gov. The ELSD detector is crucial for detecting and quantifying compounds that lack inherent chromophores, enabling gradient elution for improved separation science.gov.

Table 3: HPLC-ELSD Method Validation Parameters for this compound Quantification

ParameterReported Value(s)NotesCitation
Limit of Detection (LOD)0.011 µg/mL
Limit of Detection (LOD)0.011–0.086 µg/mLFor six alkaloids phcog.com, nih.gov
Limit of Detection (LOD)3.64–0.04 µg/mLFor six alkaloids nih.gov
Limit of Quantification (LOQ)0.033–0.259 µg/mLFor six alkaloids phcog.com, nih.gov
Recovery100.6%–101.7%For SPE method validation researchgate.net
Recovery96.6%–103.7%For six alkaloids phcog.com, nih.gov
Recovery>91.2%For six alkaloids nih.gov
Precision (RSD)0.3%–0.7% (tR), 5.8%–7.7% (A)For SPE method validation researchgate.net
Precision (RSD)<3.4%For six alkaloids phcog.com, nih.gov
Precision (RSD)<9.3%For six alkaloids nih.gov
Linearity (R²)>0.9990For six alkaloids phcog.com, nih.gov
Linearity (R²)>0.996For six alkaloids nih.gov
Column Chemistries (e.g., C18)

The choice of stationary phase in HPLC is critical for achieving effective separation. C18 (octadecylsilane) columns are predominantly used in reversed-phase chromatography due to their robust hydrophobic interactions, chemical stability, and broad pH tolerance, making them versatile for analyzing a wide range of organic compounds, including alkaloids like this compound uhplcs.com.

C18 Column Applications: C18 columns are frequently employed in conjunction with HPLC-ELSD systems for this compound analysis . They are also used in online SPE-HPLC setups, where an SPE cartridge is coupled to a C18 analytical column researchgate.net. Specific C18 columns, such as the Welch AQ-C18, have been found to offer superior performance in terms of peak height, resolution, and reduced analysis time for alkaloid separations compared to other C18 variants mdpi.com. The strong hydrophobic retention provided by C18 columns allows for the effective separation of non-polar compounds and complex mixtures, contributing to high resolution and reliable quantification uhplcs.com.

Detection Limits and Sensitivity

While various analytical techniques can be employed for this compound analysis, each offers different sensitivity levels. For instance, High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) has demonstrated a limit of detection (LOD) as low as 0.011 µg/mL . The TLC-image analysis method, while not explicitly stating a universal LOD in µg/mL for this compound itself, is designed for quantification within a specific concentration range, typically 2-7 µ g/spot , and relies on the visual detection of derivatized spots researchgate.netnih.govresearchgate.netresearchgate.net.

Thin-Layer Chromatography (TLC) Coupled with Image Analysis

A developed TLC-image analysis method provides a simple, selective, precise, and accurate approach for the simultaneous quantification of this compound and its related alkaloids, such as this compound A, this compound N, and Neothis compound (B189803), in plant extracts researchgate.netnih.govresearchgate.netbiocrick.com. This method involves separating the compounds on a TLC plate, followed by derivatization and image analysis for quantification.

Mobile Phase Systems

The optimal separation of this compound derivatives using TLC is achieved with a specific mobile phase composition. The recommended system consists of a mixture of dichloromethane, ethyl acetate, methanol, and ammonium (B1175870) hydroxide (B78521) in a ratio of 50:45:4:1 (v/v/v/v) researchgate.netnih.govresearchgate.netbiocrick.com. This mobile phase, when used with silica (B1680970) gel 60 F254 aluminum plates, facilitates effective chromatographic separation of the target alkaloids researchgate.netnih.govresearchgate.netbiocrick.com.

Post-Derivatization Reagents

To enhance the visibility and detectability of this compound and its related compounds, which are often non-chromophoric, post-derivatization is employed. Dragendorff's Reagent is a commonly used and effective reagent for this purpose. Upon dipping the TLC plate into this reagent, this compound derivatives typically produce visible orange-red spots against a yellow background, allowing for subsequent image analysis researchgate.netnih.govresearchgate.netbiocrick.comchula.ac.th. This reagent's selectivity for nitrogen-containing compounds aids in the specific detection of alkaloids researchgate.net.

Quantification via Polynomial Regression of Spot Intensities

Quantification of this compound and its related alkaloids using the TLC-image analysis method is performed by analyzing the intensity of the visualized spots. The method utilizes polynomial regression analysis of the spot intensities, correlating them to known concentrations of standards. This approach allows for the determination of alkaloid content based on the scanned image data of the TLC plate researchgate.netnih.govresearchgate.netresearchgate.netbiocrick.com.

Method Validation Parameters

Method validation is crucial to ensure the reliability and accuracy of analytical procedures. The TLC-image analysis method for this compound has undergone validation for several key parameters.

Linearity and Calibration Ranges

The linearity of the TLC-image analysis method was established by generating calibration plots using standard solutions. Polynomial regression analysis demonstrated good linear relationships for this compound and its related alkaloids within a concentration range of 2-7 µ g/spot researchgate.netnih.govresearchgate.netresearchgate.netbiocrick.com. This range indicates the interval over which the method consistently provides proportional responses to varying analyte concentrations.

Method Validation Parameters for this compound TLC-Image Analysis

ParameterResult/Range
LinearityGood linear relationships within 2-7 µ g/spot
Precision (Intraday)RSD values ranging from 5.29% to 14.80% (n=3)
Precision (Interday)RSD values ranging from 5.29% to 14.80% (n=4)
AccuracySatisfactory (supported by recovery studies)
SelectivitySatisfactory

Note: Precision values are presented as reported in the literature, with n indicating the number of replicates for intraday and interday measurements. researchgate.netnih.govresearchgate.net

TLC-Image Analysis Method Details

ComponentDetail
Stationary PhaseSilica gel 60 F254 aluminum plates
Mobile Phase SystemDichloromethane: Ethyl Acetate: Methanol: Ammonium Hydroxide (50:45:4:1, v/v/v/v)
Post-Derivatization ReagentDragendorff's Reagent
VisualizationOrange-red spots
Quantification MethodPolynomial regression of spot intensities
Calibration Range for Analysis2-7 µ g/spot for this compound, this compound A, this compound N, and Neothis compound

Compound List

this compound

this compound A

this compound N

Neothis compound

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively researchgate.netbsmrau.edu.bd. For this compound and other Stemona alkaloids, various chromatographic techniques coupled with sensitive detectors have been developed.

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD) has been widely used. For instance, an HPLC-ELSD method reported LOD values ranging from 0.011 to 0.086 µg/mL and LOQ values from 0.033 to 0.259 µg/mL for six major Stemona alkaloids, including this compound phcog.comresearchgate.net. Another study utilizing HPLC-ELSD reported an LOD of 0.011 µg/mL for this compound . These low detection and quantification limits enable the accurate analysis of this compound even at trace levels in complex plant matrices phcog.comresearchgate.net.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and Related Alkaloids

Analyte(s)MethodLOD (µg/mL)LOQ (µg/mL)Reference
Six major Stemona alkaloids (incl. This compound)HPLC-ELSD0.011–0.0860.033–0.259 phcog.comresearchgate.net
This compoundHPLC-ELSD0.011Not specified
Six major Stemona alkaloids (incl. This compound)HPLC-DAD-ELSD0.04–3.64Not specified nih.gov

Precision (Intraday and Interday Variability)

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed through intraday (repeatability) and interday (intermediate precision) variability, often expressed as relative standard deviation (%RSD) researchgate.netiosrphr.org.

Table 2: Precision (Intraday and Interday Variability) for this compound Analysis

MethodAnalyte(s)Intraday Precision (%RSD)Interday Precision (%RSD)Reference
TLC-Image AnalysisThis compound and related alkaloids5.29–14.80Not specified researchgate.net
HPLC-ELSDSix Stemona alkaloids< 4< 4 phcog.comresearchgate.net
HPLC-DAD-ELSDSix Stemona alkaloids< 9.3< 9.3 nih.govresearchgate.net
SPE-HPLCThis compound5.8–7.7 (Area)Not specified researchgate.net

Accuracy and Recovery Studies

Accuracy in analytical chemistry refers to the closeness of agreement between the result accepted as a conventional true value or an accepted reference value and the result obtained. Recovery studies, where a known amount of analyte is added to a sample matrix, are a primary method for assessing accuracy researchgate.netiosrphr.org.

Recovery studies for this compound and related alkaloids have consistently demonstrated good accuracy. For instance, recovery rates ranging from 96.6% to 103.7% have been reported for the simultaneous quantification of six major alkaloids using SPE-HPLC-ELSD phcog.comresearchgate.net. Other studies have shown spiked recoveries for this compound around 100.6%–101.7% researchgate.net. These high recovery values indicate that the analytical methods effectively extract and quantify this compound from the complex plant material, with minimal loss or interference from the sample matrix phcog.comresearchgate.net.

Table 3: Accuracy and Recovery Studies for this compound Analysis

MethodAnalyte(s)Recovery Range (%)Reference
SPE-HPLC-ELSDSix Stemona alkaloids96.6–103.7 phcog.comresearchgate.net
SPE-HPLCThis compound100.6–101.7 researchgate.net
TLC-Image AnalysisThis compound and related alkaloidsGenerally >90% researchgate.net

Selectivity and Specificity

Selectivity and specificity are crucial for analytical methods, ensuring that the measured signal accurately reflects the analyte of interest without interference from other components in the sample matrix, such as other alkaloids, plant metabolites, or degradation products europa.euscribd.comiupac.org.

Chromatographic methods like TLC, HPLC, and LC-MS/MS are inherently designed with selectivity. The use of specific mobile phases, stationary phases (e.g., C18 columns), and detection techniques (e.g., DAD for spectral profiling, ELSD for non-chromophoric compounds, MS/MS for mass-to-charge ratio and fragmentation patterns) helps to separate and identify this compound from structurally similar compounds researchgate.netresearchgate.netnih.govnih.govnih.gov. For example, TLC-image analysis combined with post-derivatization using Dragendorff's reagent allows for the visualization and quantification of this compound derivatives researchgate.netnih.gov. HPLC-DAD-ELSD methods can simultaneously monitor different alkaloids based on their UV absorption or ELSD response, providing a degree of selectivity nih.gov. LC-MS/MS offers high selectivity due to its ability to detect specific precursor and product ions, enabling the unambiguous identification and quantification of this compound even in complex mixtures researchgate.netnih.gov. The methods are described as providing satisfactory selectivity researchgate.netnih.gov.

Simultaneous Quantification of Multiple Stemona Alkaloids

Stemona species contain a complex mixture of alkaloids, many of which contribute to their pharmacological effects. Therefore, methods capable of simultaneously quantifying multiple alkaloids, including this compound, are highly valuable for comprehensive analysis and quality control.

Thin-Layer Chromatography (TLC) with Image Analysis: A TLC-image analytical method has been developed for the simultaneous quantification of this compound, this compound A, this compound N, and neothis compound in Stemona root extracts researchgate.netbiocrick.comnih.gov. This method utilizes specific mobile phases and post-derivatization for visualization, followed by image analysis for quantification, demonstrating good linearity and simultaneous determination capabilities researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ELSD or DAD-ELSD, is a common technique for the simultaneous quantification of multiple Stemona alkaloids. Methods have been established to quantify six major alkaloids, including croomine (B1227750), stemoninine, this compound, neothis compound, bisdehydrostemoninne, and this compound D, in Radix Stemonae phcog.comnih.govnih.govscience.gov. These methods typically employ C18 columns with gradient elution and provide validated parameters such as linearity, precision, accuracy, and low detection limits phcog.comnih.govnih.gov. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has also been employed for the simultaneous analysis and metabolic profiling of alkaloids like neothis compound and this compound researchgate.netnih.gov.

Application in Quality Control of Stemona Radix

Traditional quality control measures, such as relying solely on total alkaloid content, are insufficient because the pharmacological activity and toxicity can vary significantly depending on the specific alkaloid profile. For example, some alkaloids like croomine can cause respiratory depression phcog.comnih.gov. Therefore, analytical methods that can simultaneously quantify key marker compounds, including this compound, are essential for:

Authenticating the source material: Differentiating between genuine Stemona species and adulterants researchgate.netnih.govnih.gov.

Assessing batch-to-batch consistency: Ensuring that different lots of Radix Stemonae meet established quality standards phcog.comnih.govnih.gov.

Identifying marker compounds: Quantifying specific alkaloids that are correlated with desired pharmacological activities, such as antitussive effects researchgate.netnih.govnih.gov.

Controlling potentially toxic compounds: Monitoring the levels of alkaloids that may be associated with adverse effects phcog.comnih.gov.

By applying validated methods like SPE-HPLC-ELSD, researchers can analyze numerous commercial samples, classify them based on their chemical constituents using techniques like Hierarchical Cluster Analysis (HCA), and establish robust quality standards for Stemona Radix phcog.comnih.gov. This ensures that the medicinal material used in pharmaceutical preparations is of reliable quality and composition phcog.comnih.gov.

Compound List:

this compound

this compound A

this compound N

Neothis compound

Croomine

Stemoninine

Bisdehydrostemoninne

this compound D

Mechanistic Research of Tuberostemonine S Biological Activities in Pre Clinical Models

Modulation of Pulmonary Fibrosis

Pulmonary fibrosis is a debilitating condition characterized by the excessive accumulation of extracellular matrix (ECM) in lung tissue, leading to impaired gas exchange and respiratory failure. Tuberostemonine has demonstrated a capacity to mitigate this process through several interconnected mechanisms.

Transforming Growth Factor-β1 (TGF-β1) is a central mediator in the pathogenesis of pulmonary fibrosis, driving fibroblast proliferation and differentiation into myofibroblasts nih.govnih.govcjnmcpu.comfrontiersin.org. Pre-clinical studies have shown that this compound significantly inhibits TGF-β1-induced proliferation of human lung fibroblasts nih.govnih.gov. In vitro experiments have assessed the effects of this compound at concentrations of 350, 550, and 750 µM against TGF-β1 stimulation (10 μg/L) nih.govnih.gov. These studies revealed that this compound exhibits an IC50 value of 1.9 mM and that increasing concentrations of the compound led to a significant inhibition of cell growth nih.govnih.gov. This suggests a direct impact on the proliferative response triggered by TGF-β1, a key fibrotic signaling molecule frontiersin.org.

The excessive deposition of extracellular matrix (ECM) components, such as fibronectin, collagen, and hydroxyproline, is a hallmark of pulmonary fibrosis. Alpha-smooth muscle actin (α-SMA) is a marker for myofibroblast differentiation, a key cell type responsible for ECM production nih.govnih.govresearchgate.netcdnsciencepub.com. Research indicates that this compound treatment leads to a substantial reduction in these fibrotic markers. In vitro studies have reported a significant decrease of over 50% in the secretion levels of hydroxyproline, fibronectin, collagen type I, collagen type III, and α-SMA following this compound administration nih.govnih.govresearchgate.net. This comprehensive downregulation of key ECM components and myofibroblast markers underscores this compound's antifibrotic potential.

Table 1: Effect of this compound on Extracellular Matrix Components in Pulmonary Fibrosis Models

ComponentReported Effect of this compoundReference
Hydroxyproline>50% Reduction nih.govnih.govresearchgate.net
Fibronectin>50% Reduction nih.govnih.govresearchgate.net
Collagen Type I>50% Reduction nih.govnih.govresearchgate.net
Collagen Type III>50% Reduction nih.govnih.govresearchgate.net
α-SMA>50% Reduction nih.govnih.govresearchgate.net

Ferroptosis, a regulated form of cell death driven by iron accumulation and lipid peroxidation, has been implicated in the progression of pulmonary fibrosis nih.govfrontiersin.orgaginganddisease.org. This compound has been shown to counteract this process by enhancing the function of the solute carrier family 7 member 11 (SLC7A11), also known as the xCT or cystine/glutamate (B1630785) antiporter nih.govfrontiersin.orgaginganddisease.org. SLC7A11 is crucial for intracellular cystine uptake, which is a precursor for glutathione (B108866) (GSH) synthesis. GSH, in turn, is vital for the activity of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, thereby inhibiting ferroptosis frontiersin.orgaginganddisease.org. Studies indicate that this compound upregulates SLC7A11 and GPX4 protein levels, while simultaneously reducing iron and reactive oxygen species (ROS) accumulation, effectively inhibiting ferroptosis and improving pulmonary fibrosis nih.gov.

Metabolic reprogramming plays a significant role in the pathogenesis of pulmonary fibrosis researchgate.netscispace.comfrontiersin.org. Research has involved high-resolution untargeted metabolomics analysis of lung tissues from pre-clinical models of pulmonary fibrosis, including those treated with this compound nih.gov. These analyses have identified broad metabolic changes associated with fibrosis, reflecting increased energy demand, proliferation, tissue remodeling, and inflammation scispace.com. Specifically, fibrotic lungs exhibit enhanced breakdown of proteins, nucleic acids, and lipids, alongside increased glycolysis, the tricarboxylic acid cycle, glutaminolysis, lactate (B86563) production, and fatty acid oxidation scispace.com. Furthermore, increased protein turnover and the upregulation of most proteinogenic amino acids, except glycine, have been observed in fibrotic lung models scispace.com. While these studies provide a general overview of metabolic alterations in fibrosis, further research is needed to delineate the specific metabolomic signatures modulated by this compound treatment.

Reversal of Multidrug Resistance (MDR) in Malignant Cells

Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy, often leading to treatment failure. This compound has demonstrated potential in reversing MDR in malignant cells, particularly in myelogenous leukemia cells like K562/ADR nih.govresearchgate.net.

Studies have shown that this compound can inhibit the expression of the multidrug resistance 1 (MDR1) gene, which encodes P-glycoprotein (P-gp), a major efflux pump responsible for extruding chemotherapeutic drugs from cancer cells nih.govresearchgate.netmdpi.comnih.gov. At concentrations of 350 µg/mL and 500 µg/mL, this compound significantly inhibited MDR1 expression (P < 0.05) nih.govresearchgate.net. While direct inhibition of P-gp activity was not detected, this compound's effects on other resistance mechanisms were observed nih.govresearchgate.net.

Furthermore, this compound has been found to down-regulate the expression of Survivin, a protein associated with apoptosis inhibition, and to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor involved in various cellular processes, including drug resistance nih.govresearchgate.netfrontiersin.org. When combined with adriamycin, this compound demonstrated synergistic effects by time-dependently inhibiting cancer cell proliferation (P < 0.05) and significantly promoting cell apoptosis (P < 0.05) nih.govresearchgate.net. These findings suggest that this compound can reverse MDR by targeting multiple pathways that contribute to drug resistance and cancer cell survival.

Table 2: this compound's Effects on Multidrug Resistance in K562/ADR Cells

Parameter TestedConcentration/ConditionObserved EffectReference
MDR1 Expression350 µg/mLInhibition (P < 0.05) nih.govresearchgate.net
MDR1 Expression500 µg/mLInhibition (P < 0.05) nih.govresearchgate.net
Survivin ExpressionIncreased concentrationInhibition nih.govresearchgate.net
NF-κB ActivityIncreased concentrationEnhanced inhibition nih.govresearchgate.net
Cell Proliferation (with Adriamycin)Combined treatment, time-dependentInhibition (P < 0.05) nih.govresearchgate.net
Cell Apoptosis (with Adriamycin)Combined treatment, increased concentrationPromotion (P < 0.05) nih.govresearchgate.net
P-gp ActivityTested concentrationsNo functional difference detected nih.govresearchgate.net

Compound List:

this compound

Anthelmintic Mechanisms

This compound exhibits notable activity against various parasitic helminths, with its mechanisms involving direct effects on parasite motility and neuromuscular function.

Effects on Parasitic Helminth Motility

Studies have demonstrated that this compound can induce distinct effects on the motility of different parasitic worms. Specifically, it has been observed to paralyze the motility of Angiostrongylus cantonensis, a nematode that causes eosinophilic meningitis in humans. In contrast, this compound has shown contractive effects on the motility of Dipylidium caninum (a common tapeworm) and Fasciola hepatica (a liver fluke). Minimal effects have been noted on the motility of Schistosoma japonicum.

Parasitic HelminthObserved EffectConcentration (M)Reference
Angiostrongylus cantonensisParalysis6.7 x 10⁻⁶ – 2 x 10⁻⁵ researchgate.net
Dipylidium caninumContraction6.7 x 10⁻⁵ researchgate.net
Fasciola hepaticaContraction6.7 x 10⁻⁵ researchgate.net
Schistosoma japonicumLittle effect6.7 x 10⁻⁵ – 4.8 x 10⁻⁴ researchgate.net

Interactions with Neuromuscular Junctions (e.g., Crayfish Model)

Research utilizing the crayfish neuromuscular junction has provided detailed insights into this compound's neuropharmacological actions. These studies reveal that this compound interferes with excitatory neurotransmission, acting through multiple mechanisms.

This compound has been identified as an antagonist of excitatory neurotransmission mediated by glutamate at the crayfish neuromuscular junction. It reduces the amplitude of both the excitatory junctional potential (e.j.p.) and the response to exogenously applied glutamate in a dose-dependent manner, particularly at concentrations above 0.1 mM nih.gov.

The compound exerts its effects by acting both presynaptically and postsynaptically. Presynaptically, this compound reduces the quantal content of extracellularly recorded e.j.p.s, indicating an impact on neurotransmitter release. Postsynaptically, it reduces the amplitude of individual synaptic responses, suggesting an effect on the postsynaptic receptors or ion channels nih.gov.

This compound's inhibitory action on glutamate responses exhibits voltage-dependency, with hyperpolarization of the neuronal membrane enhancing its effect. This suggests that this compound may function, in part, as an open-channel blocker at the crayfish neuromuscular junction nih.gov. Furthermore, this compound accelerates the decay of the excitatory synaptic current and facilitates the recovery of glutamate receptors from a refractory state nih.gov.

ParameterActionConcentration (mM)Reference
Excitatory Junctional Potential (e.j.p.) AmplitudeReduced> 0.1 nih.gov
Glutamate Response AmplitudeReduced> 0.1 nih.gov
Quantal ContentReduced (Presynaptic action)Not specified nih.gov
Unit SizeReduced (Postsynaptic action)Not specified nih.gov
Excitatory Synaptic Current DecayAcceleratedNot specified nih.gov
Glutamate Receptor RecoveryFacilitatedNot specified nih.gov

Regulation of Energy Metabolism and Lipid Homeostasis

Beyond its anthelmintic properties, this compound has demonstrated potential in modulating energy metabolism and lipid homeostasis. Pre-clinical studies in mouse models have indicated that this compound can improve energy metabolism and regulate glucose metabolism. It has been shown to inhibit intracellular fat deposition, reduce oxidative stress, increase cellular adenosine (B11128) triphosphate (ATP) levels, and enhance mitochondrial membrane potential. In high-fat diet-induced obesity models, this compound effectively reduced weight gain and fat accumulation, while also improving lipid and glucose metabolism disorders researchgate.net. These findings suggest a role for this compound in managing metabolic dysregulation.

Inhibition of Intracellular Fat Depositionbiorxiv.org

Research indicates that this compound possesses the capacity to inhibit intracellular fat deposition. Studies have shown that this compound (TS) effectively reduces fat accumulation in models associated with high-fat diet-induced obesity. This inhibitory effect on fat accumulation suggests a role in managing conditions characterized by excessive lipid storage.

Modulation of Oxidative Stressbiorxiv.org

This compound has been observed to modulate oxidative stress. Pre-clinical findings suggest that this compound can reduce oxidative stress levels, a critical factor implicated in the pathogenesis of various chronic diseases. While specific markers of oxidative stress were not detailed in the retrieved snippets for this compound itself, the general finding points to an antioxidant capability.

Improvement of Glucose and Lipid Metabolism Disorders in Diet-Induced Modelsbiorxiv.org

Parameter/ModelFindingCitation
Intracellular Fat DepositionInhibits intracellular fat deposition; reduces fat accumulation in high-fat diet-induced obesity models. researchgate.net
Oxidative StressReduces oxidative stress levels. researchgate.net
Cellular ATP LevelsIncreases cellular ATP levels. researchgate.net
Mitochondrial Membrane PotentialIncreases mitochondrial membrane potential. researchgate.net
Diet-Induced Obesity ModelReduces weight gain and fat accumulation; improves lipid and glucose metabolism disorders. researchgate.net

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties, particularly in models of lung inflammation. Its mechanisms of action involve the reduction of inflammatory cell infiltration and the modulation of inflammatory mediators.

Reduction of Inflammatory Cell Infiltration (e.g., Neutrophils, Macrophages)aginganddisease.org

Pre-clinical studies have demonstrated that this compound can effectively reduce the infiltration of inflammatory cells, specifically neutrophils and macrophages, into tissues. In models of acute lung inflammation, this compound administration led to a decrease in both peribronchial and perivascular inflammatory cell infiltration. This reduction in cellular infiltration is a key indicator of its anti-inflammatory action.

Modulation of Lung Inflammation in Experimental Models (e.g., Cigarette Smoke-Induced)aginganddisease.org

In experimental models of lung inflammation, such as those induced by cigarette smoke (CS), this compound has shown a notable capacity to modulate the inflammatory response. Treatment with this compound has been shown to significantly decrease the number of inflammatory cells, including neutrophils and macrophages, in bronchoalveolar lavage fluid (BALF). Furthermore, it has been observed to inhibit the secretion of pro-inflammatory cytokines and chemokines in BALF and to ameliorate airway epithelial thickness and reduce alveoli size in lung tissue. These findings collectively indicate that this compound exerts protective effects against cigarette smoke-induced lung inflammation.

Model/ParameterFindingCitation
Cigarette Smoke-Induced Lung Inflammation ModelDecreases bronchoalveolar lavage fluid (BALF) neutrophil and macrophage infiltration. caymanchem.com
Acute Lung Inflammation ModelReduces peribronchial and perivascular inflammatory cell infiltration. caymanchem.com
Cigarette Smoke (CS)-Induced Lung InflammationSignificantly decreases infiltration of peribronchial and perivascular inflammatory cells; significantly inhibits secretion of proinflammatory cytokines and chemokines in BALF; decreases alveoli size. researchgate.netnih.gov
CS-Induced Acute Lung InflammationSignificantly decreases peribronchial and perivascular inflammatory cell infiltration; ameliorates airway epithelial thickness; causes significant decrement in the production of chemokines in the lung. nih.gov

Derivatives of Tuberostemonine and Structure Activity Relationship Sar Studies

Naturally Occurring Tuberostemonine-Type Alkaloids

The Stemona genus is rich in alkaloids characterized by a pyrrolo[1,2-a]azepine nucleus. This compound itself belongs to the stichoneurine-type alkaloids, distinguished by a specific carbon chain attached to the C-9 position of this core structure. Numerous naturally occurring derivatives exhibit variations on this fundamental framework.

Structural Variations

Naturally occurring this compound-type alkaloids exhibit a range of structural differences, often involving stereochemical variations or modifications to the core ring system. Some notable examples include:

This compound A, B, C, D: These alkaloids are closely related to this compound, with variations often occurring in the stereochemistry at specific carbon centers or minor functional group alterations. For instance, this compound A differs from this compound by a β-oriented H-3 d-nb.info.

This compound H, J, K, L, M, N: These compounds represent further structural diversity within the group. This compound J and H, for example, differ from this compound in their absolute configurations at C-1, C-9a, C-11, and C-12. Additionally, the orientation of H-9 is α in this compound J, whereas it is β in this compound and this compound H core.ac.uk. This compound K and L have also been identified researchgate.net.

Oxidized and Oxygenated Derivatives

Oxidation and oxygenation at various positions of the this compound skeleton lead to distinct derivatives with altered properties.

Tuberostemoenone: This derivative features a structural modification where the oxygen atom of the lactone ring D is reallocated from C-11 to C-1, while maintaining the same relative configuration. It also possesses a hydroxyl group at C-11 and a double bond at the C-9–C-9a position researchgate.net. Tuberostemoenone has been speculated to arise from the opening of the bond between C-9 and C-10 and the subsequent formation of a bond between C-10 and C-9a, creating a five-membered ring thieme-connect.com.

Oxo-tuberostemonine: Structurally similar to the stenine (B102979) group, oxo-tuberostemonine has the lactone ring D's oxygen atom shifted from C-11 to C-1. It also features a hydroxyl group at C-11 and a double bond at C-9–C-9a. It has been suggested that oxo-tuberostemonine might be an artifact formed by the air oxidation of this compound researchgate.net.

Epoxy-tuberostemonol: This compound is characterized by an oxirane ring located between C-9 and C-9a researchgate.net.

Synthesized Analogues and Their Pharmacological Characterization

The complex structures of this compound and its derivatives have spurred synthetic efforts to create analogues for SAR studies and to explore their pharmacological potential.

Comparison of Activity Profiles

Direct comparisons between this compound and its analogues highlight the impact of structural modifications on bioactivity. For instance, the stereoisomeric neothis compound (B189803) has demonstrated significant antitussive activity in guinea pigs, comparable to this compound thieme-connect.comthieme-connect.com. Studies have indicated that the saturated tricyclic pyrrolobenzazepine nucleus is essential for antitussive activity thieme-connect.comthieme-connect.com. Neothis compound has also been shown to inhibit LPS-induced nitric oxide production in BV2 microglial cells acgpubs.org and osteoclastogenesis caymanchem.com.

Influence of Specific Structural Modifications on Bioactivity

SAR studies have pinpointed specific structural features that influence the biological potency of this compound derivatives.

C-1, C-9, C-9a, C-11, C-12 Configurations: Research has indicated that the stereochemistry at these positions plays a crucial role in activity. For example, studies on seven related compounds revealed that the saturated tricyclic pyrrolobenzazepine nucleus is a prerequisite for antitussive activity, and an all-cis configuration at the three ring junctions represents the optimal structure for this activity within the stenine-type Stemona alkaloids core.ac.ukresearchgate.net. Variations in stereochemistry at C-1, C-9a, C-11, and C-12 distinguish compounds like this compound J and H from the parent this compound core.ac.uk. The presence of a hydroxyl group at C-9, as seen in tuberostemonol, is a unique feature among Stemona alkaloids researchgate.net.

Stereochemical Determinants of Biological Potency

The precise three-dimensional arrangement of atoms in this compound and its derivatives is critical for their biological activity. Studies have shown that stereoisomers can exhibit differing potencies. For example, the stereoisomeric neothis compound possesses significant antitussive activity thieme-connect.comthieme-connect.com. The relative configuration at various ring junctions and substituent positions, such as the orientation of the methyl group at C-13 or the stereochemistry at C-9a, C-11, and C-12, are key determinants of biological efficacy core.ac.ukresearchgate.netresearchgate.net. The synthesis of analogues with specific stereochemical modifications allows for a detailed investigation into these relationships, aiming to optimize therapeutic potential.

Chemogeographical and Chemotaxonomic Investigations of Tuberostemonine Producing Plants

Distribution of Tuberostemonine in Different Stemona Species (S. tuberosa, S. japonica, S. sessilifolia, S. phyllantha, S. curtisii, S. collinsiae, S. mairei)

The genus Stemona is a rich source of structurally unique alkaloids, with this compound and its derivatives being hallmark compounds for certain species. However, the distribution of these alkaloids is not uniform across the genus, providing valuable data for chemotaxonomic classification. The presence and concentration of this compound serve as a significant marker to differentiate between species, which are often grouped based on their dominant alkaloid profiles.

Stemona tuberosa, Stemona japonica, and Stemona sessilifolia are officially recognized in the Chinese Pharmacopoeia as "Radix Stemonae" ("Baibu"). researchgate.netresearchgate.net Phytochemical analyses have revealed that these species contain distinct alkaloid compositions. S. tuberosa is particularly known for producing stichoneurine- and croomine-type alkaloids, with this compound being a major constituent. researchgate.netnih.gov For instance, a study of S. tuberosa from Thailand reported a this compound content of 1.31% (dry weight). researchgate.netresearchgate.net This species also contains a variety of other this compound stereoisomers, such as this compound N and neothis compound (B189803). researchgate.netresearchgate.net

Stemona sessilifolia has also been found to contain this compound and its derivatives, such as oxothis compound and this compound A. nih.govresearchgate.net Research indicates a close chemical relationship between S. sessilifolia and S. japonica. researchgate.netnih.gov While S. japonica does contain various alkaloids, including stemonine (B1201989) and croomine (B1227750), its profile is considered chemically closer to S. sessilifolia than to S. tuberosa. researchgate.netnih.gov

In contrast, other species within the genus exhibit a clear trend towards accumulating different classes of alkaloids. Stemona curtisii and Stemona collinsiae, both prominent in Thailand, are characterized by a high concentration of protostemonine-type alkaloids, such as stemofoline, didehydrostemofoline, and stemocurtisine (B1246548). researchgate.netthieme-connect.comnih.govnih.gov The presence of this compound-type alkaloids in these species is not a defining characteristic, and reports of their isolation may be due to confusion with other species like S. tuberosa. thieme-connect.com Similarly, Stemona mairei has been shown to produce its own distinct alkaloids, such as maistemonine (B1234808) and oxymaistemonine. ccspublishing.org.cn

Stemona phyllantha has been shown to contain this compound, with one analysis finding a concentration of 1.39% (dry weight), alongside this compound A. researchgate.net

This differential distribution allows for the classification of Stemona species into distinct chemotypes. The "tuberosa group" (e.g., S. tuberosa, S. sessilifolia) is characterized by this compound and related compounds, while the "non-tuberosa group" (e.g., S. curtisii, S. collinsiae) is dominated by protostemonine-type alkaloids. researchgate.net

Stemona SpeciesThis compound PresencePrimary Associated Alkaloids
S. tuberosaPresent and often abundantThis compound N, Neothis compound, Stemoninine
S. japonicaPresentStemonamine, Maistemonine, Croomine, Stemonine
S. sessilifoliaPresentOxothis compound, this compound D, this compound A
S. phyllanthaPresentThis compound A
S. curtisiiGenerally absent or in trace amountsStemocurtisine, Stemocurtisinol, Oxyprotostemonine
S. collinsiaeGenerally absent or in trace amountsStemofoline, Didehydrostemofoline
S. maireiGenerally absent or in trace amountsMaistemonine, Oxymaistemonine

Variability in Alkaloid Profiles Across Geographical Origins

Significant variations in the type and content of alkaloids exist not only between different Stemona species but also within a single species collected from different geographical locations. This chemogeographical variability has important implications for the standardization and authentication of plant material used in research.

The occurrence of different chemotypes within Stemona tuberosa is a notable example of this phenomenon. researchgate.net Depending on the geographical source, samples of S. tuberosa may predominantly accumulate alkaloids of the this compound series or, alternatively, the croomine series. researchgate.net This intraspecific chemical diversity highlights the influence of environmental, genetic, or geographical factors on the biosynthesis of these complex molecules.

Similarly, variations have been observed in Stemona curtisii collected from different provinces in Thailand. One collection from the Satun province was found to accumulate mainly stemofoline, whereas another from the Trang province was characterized by a high content of the pyridoazepines stemocurtisine and stemocurtisinol. thieme-connect.com A third chemotype from southern Thailand was identified by its predominant accumulation of protostemonine (B150507). thieme-connect.com Such variability underscores the challenge in defining a single, representative chemical profile for a given species and necessitates careful documentation of the geographical origin of plant samples in phytochemical studies.

This geographical variation in alkaloid profiles suggests that local environmental conditions or genetic divergence can lead to distinct metabolic pathways being favored in different plant populations. Consequently, the reliability of using a single marker compound like this compound for species identification must be approached with caution, emphasizing the need for comprehensive metabolic profiling.

Correlation Between Alkaloid Content and Plant Morphological Characters

The chemical diversity within the Stemona genus, particularly the distribution of different alkaloid types, correlates with certain morphological and anatomical characteristics. This relationship allows for a broad classification of Stemona plants into groups that align with their primary bioactive components. researchgate.net

A primary distinction can be made between the stichoneurine (this compound) group and the protostemonine group. researchgate.net Species that accumulate this compound and its derivatives often possess different morphological features than those that primarily produce protostemonine-type alkaloids. While detailed correlations are complex, this chemical grouping serves as a valuable chemotaxonomic tool.

Anatomical analyses of the root tubers have revealed features that can distinguish S. tuberosa from S. japonica and S. sessilifolia. The root tubers of S. tuberosa are characterized by the presence of scattered fibers in the cortex and pith and the absence of thickened striations on the surface of velamen cells, features that are different in the other two species. researchgate.net This anatomical distinction is significant because S. tuberosa is a primary source of this compound-type alkaloids, whereas the other species, while related, have somewhat different chemical profiles. researchgate.netresearchgate.net Research on S. tuberosa from southern China has also noted significant morphological and chemical variation, suggesting a high degree of heterogeneity within the species. dntb.gov.ua

Implications for Species Identification and Authentication in Research

The distinct alkaloid profiles among Stemona species and the intraspecific variation based on geography have profound implications for species identification and authentication in a research setting. The chemical composition, particularly the presence or absence of key compounds like this compound, serves as a powerful tool for chemotaxonomy. researchgate.netresearchgate.net

For research focused on the biological activities of this compound, accurate identification of the plant source is critical. Using S. collinsiae or a low-tuberostemonine chemotype of S. tuberosa would yield misleading results. Therefore, chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is essential for the quality control and authentication of "Radix Stemonae". researchgate.net It allows researchers to confirm not only the species identity but also the specific chemotype, ensuring the presence and sufficient quantity of the target compounds.

Future Directions in Tuberostemonine Research

Elucidation of Unexplored Molecular Mechanisms

Despite known activities such as anti-inflammatory effects and modulation of pulmonary fibrosis pathways (e.g., SLC7A11/glutamate (B1630785) antiporter and TGF-β/Smad signaling) , the precise molecular targets and intricate signaling cascades through which tuberostemonine exerts its effects are not fully understood nih.gov. Future research should prioritize identifying specific protein targets, enzymes, or receptors that this compound interacts with. Investigating its influence on cellular pathways, such as those involved in inflammation, cell proliferation, and drug resistance, could reveal novel therapeutic applications nih.govbiorxiv.org. For instance, understanding how this compound modulates pathways like JAK/STAT, MAPK, or Wnt/β-catenin could provide critical insights into its therapeutic potential in complex diseases nih.govbiorxiv.orgaginganddisease.org. Detailed studies employing techniques like proteomics, transcriptomics, and advanced biochemical assays are essential to map these mechanisms comprehensively.

Discovery and Characterization of Novel Derivatives

The Stemona genus is a rich source of structurally diverse alkaloids, and this compound itself serves as a foundational scaffold core.ac.ukacs.orgfrontiersin.orgresearchgate.net. Future research should focus on the synthesis and characterization of novel this compound derivatives and analogues. Structure-activity relationship (SAR) studies are crucial to identify structural modifications that enhance potency, selectivity, or alter the pharmacological profile researchgate.netmdpi.comnih.govrsc.org. Exploring semi-synthetic modifications or total synthesis approaches to create libraries of this compound derivatives could lead to the discovery of compounds with improved therapeutic properties or unique biological activities. For example, investigating modifications to the lactone rings or the pyrroloazepine core could yield compounds with altered interactions with biological targets.

Development of Advanced Synthetic Strategies

The total synthesis of this compound has been achieved, showcasing complex strategies involving ruthenium catalysis and stereoselective attachment of functional groups nih.govnih.gov. However, the existing synthetic routes, while demonstrating feasibility, often involve multiple steps and may have limitations in terms of yield or scalability nih.gov. Future research should aim to develop more efficient, cost-effective, and scalable synthetic methodologies. This could involve exploring novel catalytic systems, stereoselective reactions, and convergent synthesis strategies to streamline the production of this compound and its analogues. Such advancements are critical for enabling larger-scale studies and potential pharmaceutical development.

Refinement of Analytical Techniques for Complex Matrices

Accurate and sensitive analytical methods are indispensable for the quantification and characterization of this compound, particularly within complex biological or botanical matrices researchgate.netnih.govjeolusa.comchromatographytoday.com. While techniques like HPLC have been employed for its determination in plant extracts and potentially in biological samples acs.orgresearchgate.netphcog.comresearchgate.net, further refinement is needed. Future research should focus on developing advanced analytical protocols that offer improved selectivity, sensitivity, and robustness. This includes exploring hyphenated techniques (e.g., LC-MS/MS), miniaturized sample preparation methods (e.g., solid-phase extraction with novel sorbents), and chemometric approaches for analyzing complex mixtures. Enhancing the ability to detect and quantify this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and comprehensive metabolomic analyses.

Potential as a Model Compound for Alkaloid Chemistry and Biological Research

This compound, with its intricate pentacyclic structure and diverse biological activities, presents a valuable model compound for advancing alkaloid chemistry and broader biological research core.ac.uk. Its complex stereochemistry and fused ring system offer challenges and opportunities for synthetic chemists, providing a platform to test new methodologies and catalytic systems nih.govnih.gov. Furthermore, its multi-target modulatory capacities, as suggested by its effects on various pathways, make it an interesting subject for studying polypharmacology and natural product-based drug discovery icr.ac.ukscielo.org.mxdovepress.comresearchgate.netfrontiersin.org. Future research could leverage this compound as a benchmark to explore fundamental questions in alkaloid biosynthesis, chemical diversity, and the design of multi-target agents.

Further Investigation into Multi-Target Modulatory Capacities

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is gaining traction in drug discovery icr.ac.ukscielo.org.mxdovepress.comresearchgate.netfrontiersin.org. This compound's reported activities, such as its effects on pulmonary fibrosis pathways and potential reversal of multidrug resistance in cancer cells, suggest it may possess multi-target modulatory capacities icr.ac.uk. Future research should systematically investigate these potential polypharmacological effects. Identifying all relevant molecular targets and understanding how this compound simultaneously influences multiple pathways could unlock new therapeutic strategies. This could involve comprehensive screening against a broad panel of biological targets and in-depth studies to elucidate synergistic or additive effects, potentially leading to the development of more effective treatments for complex diseases.

Q & A

Q. How can researchers confirm the structural identity of tuberostemonine isolates?

this compound’s structure is validated through a combination of spectroscopic methods (NMR, IR, MS) and X-ray crystallography. For example, ¹H- and ¹³C-NMR data can confirm key features like lactone rings and nitrogen-fused perhydroazaazulene systems, while X-ray analysis resolves stereochemistry . Researchers should cross-reference spectral data with established databases (e.g., CAS 6879-01-2) and compare retention times in HPLC with authentic standards .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antimalarial activity?

Use Plasmodium falciparum cultures to measure IC₅₀ values via SYBR Green assays or lactate dehydrogenase (LDH) activity. Include positive controls (e.g., chloroquine) and validate results with field isolates to account for resistance variability. Target specificity can be assessed via enzymatic inhibition assays against pfFNR (malarial ferredoxin-NADP⁺ reductase) .

Q. How should solubility and stability be optimized for this compound in experimental setups?

this compound dissolves in DMSO (≥40 mg/mL at 25°C) but degrades under light and moisture. Prepare fresh stock solutions in anhydrous DMSO, store aliquots at -20°C in dark vials, and confirm stability via HPLC before use. For in vivo studies, consider vehicles like cyclodextrins to enhance bioavailability .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be resolved?

Discrepancies often arise from stereoisomerism or extraction artifacts. For example, β-oriented H-11/H-12 isomers (e.g., this compound N) show different activity profiles compared to α-oriented derivatives. Use chiral chromatography to isolate isomers and perform comparative bioassays. Additionally, standardize extraction protocols (e.g., ethanol vs. methanol) to minimize procedural variability .

Q. What experimental designs are critical for evaluating this compound’s dual role in cancer and fibrosis?

For cancer studies (e.g., ovarian SKOV3 cells), employ MTT, EdU, and Transwell assays to quantify proliferation and metastasis inhibition. For fibrosis models (e.g., bleomycin-induced pulmonary fibrosis in mice), measure TGF-β1/smad pathway markers (e.g., p-smad2/3) via Western blot and histopathology. Use dose-response curves to identify therapeutic windows and avoid off-target effects .

Q. How can researchers address the pharmacokinetic challenges of this compound in preclinical models?

Conduct ADME studies using LC-MS/MS to track plasma/tissue concentrations. Adjust doses based on species-specific Km coefficients (e.g., 10 mg/kg in rats ≈ 20 mg/kg in mice). For toxicity screening, monitor liver/kidney function biomarkers (ALT, BUN) and employ PK/PD modeling to optimize dosing regimens .

Methodological Guidance Tables

Table 1: Key parameters for in vivo dose conversion across species

SpeciesWeight (kg)Body Surface Area (m²)Km Coefficient
Mouse0.020.0073
Rat0.150.0256
Human (70 kg)701.737

Formula:
DoseSpecies A=DoseSpecies B×KmSpecies BKmSpecies A\text{Dose}_{\text{Species A}} = \text{Dose}_{\text{Species B}} \times \frac{\text{Km}_{\text{Species B}}}{\text{Km}_{\text{Species A}}}

Table 2: Key biomarkers for this compound mechanism studies

PathwayTarget ProteinsAssay Method
Wnt/β-cateninβ-catenin, Cyclin D1, c-mycWestern blot, qPCR
ApoptosisBax/Bcl-2 ratioFlow cytometry
TGF-β/smadp-smad2/3, Collagen IELISA, Immunohistochemistry

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Reactant of Route 1
Tuberostemonine
Reactant of Route 2
Tuberostemonine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.